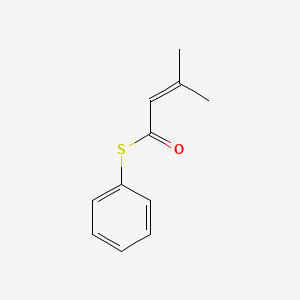

S-phenyl 3-methylbut-2-enethioate

Description

Structure

3D Structure

Properties

CAS No. |

70030-51-2 |

|---|---|

Molecular Formula |

C11H12OS |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

S-phenyl 3-methylbut-2-enethioate |

InChI |

InChI=1S/C11H12OS/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h3-8H,1-2H3 |

InChI Key |

DUWSYFKVXXEFID-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)SC1=CC=CC=C1)C |

Origin of Product |

United States |

Significance of Alpha,beta Unsaturated Thioesters in Contemporary Organic Chemistry

Alpha,beta-unsaturated thioesters are a class of organic compounds that play a crucial role in modern organic synthesis. acs.org They serve as important building blocks for the creation of more complex molecules and natural products. acs.org Their unique chemical properties and reactivity make them valuable intermediates in a variety of chemical reactions. acs.orggonzaga.edu

Thioesters, in general, are analogs of esters where a sulfur atom replaces an oxygen atom. wikipedia.org This substitution significantly alters the molecule's reactivity, making thioesters more reactive than their ester counterparts. gonzaga.edubiologyinsights.com In the context of α,β-unsaturated systems, this heightened reactivity is combined with the presence of a carbon-carbon double bond adjacent to the carbonyl group, creating multiple reactive sites within the molecule. wikipedia.org This dual reactivity allows for a diverse range of chemical transformations, including:

Diels-Alder reactions acs.org

Conjugate additions (like the Michael reaction) acs.orgwikipedia.org

Cascade cyclizations acs.org

Intramolecular oxa-conjugate cyclization acs.org

Decarbonylation acs.org

Reduction acs.org

The versatility of α,β-unsaturated thioesters makes them indispensable tools for synthetic chemists aiming to construct complex molecular architectures.

Distinctive Structural Features and Electronic Configuration of S Phenyl 3 Methylbut 2 Enethioate

The structure of S-phenyl 3-methylbut-2-enethioate is characterized by several key features that dictate its chemical behavior.

| Feature | Description |

| α,β-Unsaturated System | A carbon-carbon double bond is conjugated with the carbonyl group (C=O) of the thioester. This conjugation creates an extended π-system, influencing the molecule's electronic properties. wikipedia.org |

| Thioester Group | The presence of a sulfur atom in place of an oxygen atom in the ester linkage (R-C(=O)-S-R') is a defining characteristic. The C-S bond is weaker and longer than the corresponding C-O bond in an ester. gonzaga.edubiologyinsights.com |

| Phenyl Group | A phenyl group is attached to the sulfur atom. This aromatic ring can influence the reactivity of the thioester through electronic effects. |

| Methyl Groups | Two methyl groups are attached to the carbon-carbon double bond. Their placement can affect the steric hindrance around the reactive sites. |

The electronic configuration of the thioester group is a critical aspect of its reactivity. The overlap between the 2p orbital of the carbon and the 3p orbital of the sulfur is less effective than the 2p-2p overlap in an ester. gonzaga.edu This results in reduced resonance stabilization, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. gonzaga.edubiologyinsights.com In an α,β-unsaturated thioester, this electrophilicity extends to the β-carbon due to the conjugated system, allowing for nucleophilic attack at this position as well. wikipedia.org

Historical Context and Evolution of Synthetic Methodologies for Analogous Systems

The synthesis of thioesters has been a long-standing area of interest in organic chemistry. taylorandfrancis.com Traditional methods often involve the reaction of a carboxylic acid or its derivative with a thiol. wikipedia.orgtaylorandfrancis.com

Classical Synthetic Routes to Thioesters:

| Method | Reactants |

| Acyl Chloride and Thiolate | Reaction of an acid chloride with an alkali metal salt of a thiol. wikipedia.org |

| Alkylation of Thiocarboxylate | Displacement of halides by an alkali metal salt of a thiocarboxylic acid. wikipedia.org |

| Condensation Reaction | Condensation of thiols and carboxylic acids using dehydrating agents like DCC. wikipedia.org |

| From Acid Anhydrides | Treatment of acid anhydrides with thiols in the presence of a base. wikipedia.org |

| Mitsunobu Reaction | Reaction of an alcohol with thioacetic acid. wikipedia.org |

More recently, research has focused on developing more efficient and sustainable methods for thioester synthesis. These newer methodologies often employ transition metal catalysts to facilitate the coupling of various starting materials. For instance, a nickel-catalyzed thiocarbonylation reaction of vinyl triflates with arylsulfonyl chlorides has been developed for the synthesis of α,β-unsaturated thioesters. acs.org Another innovative approach involves the dehydrogenative coupling of alcohols and thiols, which produces hydrogen gas as the only byproduct, representing a highly atom-economical process. researchgate.net Photochemical methods that avoid the use of odorous thiols by utilizing tetramethylthiourea (B1220291) as a sulfur source have also been reported. researchgate.net

Research Scope, Objectives, and Broader Implications for S Phenyl 3 Methylbut 2 Enethioate Investigations

Direct Thioesterification of 3-Methylbut-2-enoic Acid

Direct thioesterification involves the reaction of 3-methylbut-2-enoic acid with thiophenol to form the desired this compound. This transformation can be facilitated through several catalytic methods.

Acid-Catalyzed Approaches with Thiophenol (Analogies from Phenyl Ester Synthesis)

Drawing parallels from Fischer-Speier esterification, acid-catalyzed thioesterification represents a direct method for synthesizing this compound. organic-chemistry.orgwikipedia.org This reaction involves heating 3-methylbut-2-enoic acid and thiophenol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). wikipedia.org

The mechanism initiates with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. psiberg.comlibretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the sulfur atom of thiophenol. wikipedia.orgmdpi.com The subsequent tetrahedral intermediate undergoes a proton transfer, followed by the elimination of a water molecule to yield the protonated thioester. psiberg.comlibretexts.org Deprotonation of this species regenerates the acid catalyst and affords the final product, this compound. psiberg.com To drive the equilibrium towards the product side, the removal of water, often by azeotropic distillation, is typically employed. organic-chemistry.org

Activating Reagent-Mediated Condensation (e.g., Carbodiimides, Phosphonium (B103445) Reagents)

To circumvent the often harsh conditions of acid catalysis, activating reagents can be employed to facilitate the condensation of 3-methylbut-2-enoic acid and thiophenol under milder conditions.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used for this purpose. wikipedia.orgorganic-chemistry.org In a process analogous to the Steglich esterification, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgwikipedia.org This intermediate is then readily attacked by thiophenol to furnish this compound and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). organic-chemistry.orgwikipedia.org The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction by forming a more reactive acyl-pyridinium species. organic-chemistry.org The use of EDC is often preferred as its urea byproduct is water-soluble, simplifying purification. researchgate.net

Phosphonium Reagents (Mitsunobu Reaction): The Mitsunobu reaction provides a powerful method for thioester synthesis from carboxylic acids and thiols under mild, neutral conditions. nih.govyoutube.com This reaction typically utilizes a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govyoutube.com The reaction proceeds through the formation of a phosphonium intermediate, which activates the carboxylic acid for nucleophilic attack by the thiol. organic-chemistry.org This method is known for its high yields and stereospecificity, proceeding with inversion of configuration at the alcohol center if one were used instead of a thiol. youtube.comorganic-chemistry.org

Transition Metal-Catalyzed Thioesterification (e.g., Iron(III)-mediated approaches relevant to enoates)

Transition metal catalysts, particularly those based on iron(III), have emerged as effective promoters for esterification and thioesterification reactions. Iron(III) salts, such as iron(III) chloride (FeCl₃) and iron(III) acetylacetonate (B107027) [Fe(acac)₃], are attractive due to their low cost and environmental friendliness. researchgate.netnih.gov

In a relevant context, iron(III)-catalyzed esterification of carboxylic acids, including α,β-unsaturated acids, has been demonstrated. researchgate.net The proposed mechanism involves the coordination of the iron catalyst to the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack. While direct examples for the thioesterification of 3-methylbut-2-enoic acid with thiophenol using iron catalysts are not prevalent in the provided search results, the successful application of iron catalysts in similar esterifications and other C-S bond-forming reactions suggests its potential applicability. acs.orgchemrxiv.org For instance, iron-catalyzed Conia-ene cyclizations of alkynic compounds and cross-coupling reactions of thioesters with organomanganese reagents highlight the versatility of iron catalysis in organic synthesis. nih.govchemrxiv.org

Functional Group Transformations to this compound

An alternative to direct thioesterification is the conversion of more reactive derivatives of 3-methylbut-2-enoic acid into the target thioester.

Thiolysis of Activated 3-Methylbut-2-enoic Acid Derivatives (e.g., acyl halides, mixed anhydrides)

Acyl Halides: A common and efficient method for thioester synthesis is the reaction of an acyl chloride with a thiol in the presence of a base. wikipedia.org In this case, 3-methylbut-2-enoyl chloride, which can be prepared from 3-methylbut-2-enoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, would be reacted with thiophenol. nih.gov A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction. wikipedia.org This method is generally high-yielding and proceeds under mild conditions.

Mixed Anhydrides: Mixed anhydrides, formed from 3-methylbut-2-enoic acid and another carboxylic acid derivative (e.g., pivaloyl chloride), serve as activated intermediates for acylation reactions. google.com The mixed anhydride (B1165640) is typically generated in situ and then reacted with thiophenol. google.commdpi.com This approach can be advantageous when direct conversion from the carboxylic acid is sluggish or when sensitive functional groups are present. The formation of mixed anhydrides can also be achieved through the oxidative fragmentation of tertiary cyclopropanols. mdpi.comresearchgate.net

Trans-thioesterification Strategies (e.g., from S-methyl 3-methylbut-2-enethioate)

Trans-thioesterification involves the exchange of the thiol component of a thioester. libretexts.org For the synthesis of this compound, one could start with a more readily available thioester, such as S-methyl 3-methylbut-2-enethioate, and react it with thiophenol. This thiol-thioester exchange is often catalyzed by an acid or a base. researchgate.net The equilibrium can be driven towards the desired product by using an excess of thiophenol or by removing the more volatile methyl thiol. This strategy is particularly useful in biochemical systems and has been adapted for synthetic purposes, including in native chemical ligation for peptide synthesis. researchgate.netcore.ac.uk

Table of Reaction Conditions for the Synthesis of this compound

| Methodology | Substrates | Reagents/Catalyst | General Conditions |

|---|---|---|---|

| Acid-Catalyzed Thioesterification | 3-Methylbut-2-enoic acid, Thiophenol | H₂SO₄ or p-TsOH | Heating, often with azeotropic removal of water |

| Carbodiimide-Mediated Condensation | 3-Methylbut-2-enoic acid, Thiophenol | DCC or EDC, DMAP (catalyst) | Room temperature, various solvents (e.g., DCM, DMF) |

| Mitsunobu Reaction | 3-Methylbut-2-enoic acid, Thiophenol | PPh₃, DEAD or DIAD | Neutral conditions, room temperature, THF |

| Thiolysis of Acyl Halide | 3-Methylbut-2-enoyl chloride, Thiophenol | Base (e.g., Pyridine, Triethylamine) | Mild conditions, typically at or below room temperature |

| Thiolysis of Mixed Anhydride | Mixed anhydride of 3-methylbut-2-enoic acid, Thiophenol | Generated in situ from the carboxylic acid and an activating agent | Varies depending on the activating agent |

| Trans-thioesterification | S-methyl 3-methylbut-2-enethioate, Thiophenol | Acid or base catalyst | Equilibrium conditions, may require excess thiophenol |

Stereocontrolled Synthesis of the Alpha,Beta-Unsaturated System

The geometry of the double bond in α,β-unsaturated systems is crucial as it can significantly influence the compound's properties and reactivity. For this compound, this translates to achieving selectivity for either the (E)- or (Z)-isomer.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons for E/Z selectivity)

Olefination reactions are a cornerstone of alkene synthesis, providing reliable methods for forming carbon-carbon double bonds from carbonyl compounds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are particularly prominent for their ability to control stereoselectivity. libretexts.orgconicet.gov.ar

Wittig Reaction: The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com In the context of synthesizing this compound, a suitable strategy would involve the reaction of a phenylthio-substituted phosphorus ylide with acetone, or alternatively, a 3-methylbut-2-enoyl-substituted ylide with a phenylsulfenyl-containing electrophile. However, the stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Stabilized ylides, those bearing an electron-withdrawing group, generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.orgwikipedia.org For the synthesis of this compound, a stabilized ylide approach would be necessary to ensure high (E)-selectivity.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion and is renowned for its excellent (E)-selectivity in the synthesis of α,β-unsaturated esters and related compounds. conicet.gov.arwikipedia.org This method is generally preferred over the Wittig reaction for producing (E)-alkenes due to its higher stereoselectivity and the easier removal of the phosphate (B84403) byproduct. wikipedia.org For the synthesis of this compound, an appropriate phosphonate ester, such as diethyl (phenylthiocarbonyl)methylphosphonate, would be deprotonated with a base to form the nucleophilic carbanion. This carbanion would then react with acetone. The resulting intermediate would subsequently eliminate a dialkyl phosphate salt to yield the desired (E)-S-phenyl 3-methylbut-2-enethioate.

Factors influencing the stereoselectivity of the HWE reaction include the nature of the phosphonate, the aldehyde or ketone, the base used, and the reaction temperature. wikipedia.org Generally, increased steric bulk of the reactants and higher reaction temperatures favor the formation of the (E)-isomer. wikipedia.org

Table 1: Comparison of Wittig and HWE Reactions for Olefination

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphorus ylide | Phosphonate carbanion |

| (E/Z) Selectivity | Variable; dependent on ylide stability organic-chemistry.orgwikipedia.org | Generally high (E)-selectivity conicet.gov.arwikipedia.org |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Byproduct Removal | Often requires chromatography | Typically removed by aqueous extraction |

| Reactivity | Ylides can be less nucleophilic | Carbanions are generally more nucleophilic wikipedia.org |

Rearrangement-Based Approaches (e.g., thermal rearrangements in related systems)

While olefination reactions represent a direct approach to the α,β-unsaturated system, rearrangement reactions offer an alternative pathway. Thermal rearrangements, in particular, can be powerful tools for constructing specific isomers. For instance, thermal thione-thiol rearrangements have been observed in related thiocarbamate systems, where a C=S bond is converted to a C-S bond with concomitant rearrangement. rsc.org

In the context of this compound synthesis, a hypothetical rearrangement could involve a precursor containing a strategically placed leaving group that, upon thermal activation, facilitates the formation of the double bond in a stereocontrolled manner. Research into the thermal rearrangement of thiooxime esters, which involves the homolytic fragmentation and rearrangement of an S-N bond, could also provide mechanistic insights for developing similar strategies for thioester synthesis. figshare.com

Another relevant rearrangement is the intramolecular N-to-S acyl shift, which is utilized in peptide chemistry to form thioesters. nih.gov While this is typically used for forming peptide thioesters, the underlying principle of acyl transfer to a thiol could potentially be adapted for the synthesis of small molecule thioesters like this compound from an appropriate amide precursor.

Green Chemistry and Sustainable Synthetic Route Development

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and socially responsible. For the synthesis of this compound, this involves considering factors such as the use of non-toxic reagents and solvents, energy efficiency, and waste reduction.

Several green approaches to thioester synthesis have been reported. One notable method involves the copper-catalyzed coupling of aldehydes with thiols in water, which avoids the use of organic solvents. rsc.org Another aqueous synthesis involves the direct reaction of tertiary thioamides and alkyl halides. rsc.org Photocatalytic methods are also gaining traction, utilizing visible light as a sustainable energy source to drive the reaction. For example, a photocatalytic oxidative radical addition of thioic acid to an alkene has been developed for the synthesis of α-keto thiol esters, using oxygen as a green oxidant and producing water as the only byproduct. acs.org

Efforts to improve the sustainability of traditional thioester synthesis methods have also been explored. This includes the use of safer coupling reagents and greener solvents. wikipedia.org A chemo-enzymatic approach, combining an enzymatic reduction of a carboxylic acid to an aldehyde with a subsequent Wittig reaction, has been demonstrated for the synthesis of α,β-unsaturated esters. researchgate.netnih.gov This method leverages the high selectivity of enzymes under mild conditions, reducing the need for protecting groups and harsh reagents.

Table 2: Green Chemistry Approaches to Thioester Synthesis

| Approach | Key Features | Advantages |

| Aqueous Synthesis | Reactions are performed in water as the solvent. rsc.orgrsc.org | Reduces reliance on volatile organic compounds (VOCs). |

| Photocatalysis | Utilizes visible light as a renewable energy source. acs.org | Mild reaction conditions; can use green oxidants like O2. acs.org |

| Chemo-enzymatic Synthesis | Combines enzymatic and chemical steps. researchgate.netnih.gov | High selectivity; mild conditions; reduces waste. researchgate.netnih.gov |

| Greener Reagents/Solvents | Employs less hazardous coupling agents and solvents. wikipedia.org | Improved safety profile; reduced environmental impact. wikipedia.org |

Electrophilic and Nucleophilic Processes at the Alpha,Beta-Unsaturated Thioate Moiety

The electronic nature of the α,β-unsaturated thioate system in this compound is characterized by the conjugation between the C=C double bond and the C=O group of the thioester. This conjugation results in a polarization of the molecule, creating electrophilic centers at both the carbonyl carbon and the β-carbon. This electronic arrangement dictates the compound's susceptibility to various nucleophilic and cycloaddition reactions.

Conjugate addition, or Michael addition, is a key reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comchemeurope.com In this process, a nucleophile adds to the β-carbon of the conjugated system, leading to the formation of a 1,4-adduct. masterorganicchemistry.combyjus.com The reaction is typically thermodynamically controlled and is facilitated by the ability of the carbonyl group to stabilize the resulting enolate intermediate through resonance. chemeurope.comorganic-chemistry.org

This compound, as a Michael acceptor, can react with a variety of soft nucleophiles. chemeurope.com The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate. masterorganicchemistry.com

Carbon Nucleophiles: Soft carbon nucleophiles, such as enolates derived from malonates, β-ketoesters, and nitroalkanes, are classic Michael donors. chemeurope.comorganic-chemistry.org For instance, the reaction of this compound with a soft carbon nucleophile like the enolate of diethyl malonate would proceed via conjugate addition. youtube.com Organocuprates (Gilman reagents) are also known to undergo 1,4-addition to α,β-unsaturated systems. youtube.com

Oxygen Nucleophiles: While oxygen nucleophiles can participate in conjugate additions, the reaction is often reversible. The specific conditions and the nature of the oxygen nucleophile (e.g., alkoxides) would determine the outcome.

Nitrogen Nucleophiles: Amines are effective nucleophiles for aza-Michael additions to α,β-unsaturated carbonyl compounds. youtube.com The reaction of this compound with a primary or secondary amine would lead to the formation of a β-amino thioester. This reaction is of significant importance in the synthesis of various nitrogen-containing compounds.

Table 1: Examples of Nucleophiles in Michael Additions

| Nucleophile Type | Example | Product Type |

| Carbon | Diethyl malonate enolate | 1,5-dicarbonyl compound derivative |

| Nitrogen | Primary/Secondary Amine | β-amino thioester |

| Phosphorus | Phosphine oxides | β-hydrazonophosphine oxide derivative frontiersin.org |

When new stereocenters are formed during a Michael addition, controlling the stereochemistry becomes a critical aspect. Asymmetric Michael additions can be achieved by using chiral substrates, chiral auxiliaries, or chiral catalysts. Organocatalysis has emerged as a powerful tool for enantioselective conjugate additions. For example, chiral amines or prolinol ethers can catalyze the asymmetric addition of nucleophiles to α,β-unsaturated carbonyls. While specific studies on the stereochemical control in Michael additions to this compound are not detailed in the provided search results, the general principles of asymmetric catalysis would apply. The choice of catalyst and reaction conditions would be crucial in determining the enantiomeric excess of the product.

This compound can act as a dienophile in Diels-Alder reactions due to its activated double bond. libretexts.org The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. researchgate.net The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the thioester group in this case. libretexts.org

In a typical Diels-Alder reaction, this compound would react with a conjugated diene. The regioselectivity of the reaction with an unsymmetrical diene would be governed by the electronic effects of the substituents on both the diene and the dienophile. masterorganicchemistry.com Generally, "ortho" and "para" products are favored over the "meta" product. masterorganicchemistry.com The stereochemistry of the dienophile is retained in the product, meaning a cis- or trans-substituted dienophile will lead to a corresponding cis- or trans-substituted cyclohexene (B86901) product. libretexts.org

Table 2: Factors Influencing Diels-Alder Reactivity

| Factor | Description |

| Dienophile Electronics | Electron-withdrawing groups on the dienophile, like the thioester, accelerate the reaction. libretexts.org |

| Diene Electronics | Electron-donating groups on the diene generally increase the reaction rate in normal-demand Diels-Alder reactions. libretexts.org |

| Diene Conformation | The diene must be able to adopt an s-cis conformation for the reaction to occur. libretexts.org |

| Stereospecificity | The stereochemistry of the dienophile is preserved in the cyclohexene product. libretexts.org |

For this compound, its utility as a dienophile allows for the synthesis of complex cyclic structures with control over stereochemistry, making it a valuable building block in organic synthesis. dtu.dk

The nitrate (B79036) radical (NO₃) is a significant oxidant in the nighttime troposphere. While specific kinetic data for the reaction of NO₃ with this compound was not found, the general reactivity of α,β-unsaturated compounds suggests that addition to the double bond is a likely pathway. Studies on similar compounds, like aromatic aldehydes, show that NO₃ radicals can react via hydrogen abstraction. copernicus.org However, for an unsaturated thioester, the electron-rich double bond presents a probable site for radical addition. The precise mechanism and products of such a reaction would require further experimental and theoretical investigation.

Conjugate Addition Reactions

Reactivity Profile of the Thioester Carbonyl Group

The carbonyl group of the thioester in this compound is an electrophilic center, susceptible to nucleophilic acyl substitution. Thioesters are generally more reactive towards nucleophiles than their corresponding esters or amides. This heightened reactivity is attributed to the better leaving group ability of the thiolate anion (PhS⁻) compared to an alkoxide or amide anion, and the poorer resonance stabilization between the carbonyl group and the sulfur atom due to less effective orbital overlap.

Common reactions at the thioester carbonyl include:

Hydrolysis: Reaction with water, typically under acidic or basic catalysis, to yield 3-methylbut-2-enoic acid and thiophenol.

Aminolysis: Reaction with amines to form the corresponding amide and thiophenol.

Alcoholysis: Reaction with alcohols to produce an ester and thiophenol.

Reduction: Reduction with strong reducing agents like lithium aluminum hydride would likely reduce both the thioester and the double bond.

The reactivity of the carbonyl group offers a pathway to a variety of other functional groups, complementing the reactivity of the α,β-unsaturated system.

Nucleophilic Acyl Substitution Pathways

Thioesters like this compound are key intermediates in synthetic chemistry due to their enhanced reactivity compared to their oxygen-based ester counterparts. Their reactions with nucleophiles typically proceed via a stepwise addition-elimination mechanism. researchgate.netnih.gov The nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbonyl π-bond reforms, expelling the thiophenolate leaving group.

The reactivity of thioesters is highly dependent on the nature of the nucleophile. nih.govacs.org Computational studies on model systems such as methyl thioacetate (B1230152) reveal that while thioesters and oxoesters have similar reactivity towards hard nucleophiles like hydroxide, thioesters are significantly more reactive towards softer nucleophiles like amines and carbanions. nih.govacs.org This enhanced reactivity is attributed to differences in transition state stabilization. With nucleophiles like amines, the loss of resonance stabilization from the ground state to the transition state is less pronounced for thioesters than for oxoesters. acs.org

Kinetic studies on related aromatic thioester systems support a stepwise mechanism where the rate-determining step can change depending on the nucleophile's strength and the leaving group's basicity. nih.gov For this compound, which is an α,β-unsaturated system, nucleophilic attack can occur at two primary sites:

Direct Addition (1,2-Addition): The nucleophile attacks the carbonyl carbon. This pathway is typically favored by "hard" nucleophiles (e.g., organolithium reagents). youtube.com

Conjugate Addition (1,4-Addition or Michael Addition): The nucleophile attacks the β-carbon of the double bond, leading to an enolate intermediate. youtube.comyoutube.com This pathway is generally preferred by "soft" nucleophiles (e.g., cuprates, thiolates, enamines). youtube.com

The competition between these two pathways is a central aspect of the thioester's reactivity profile.

| Nucleophile Type | Favored Pathway | Intermediate |

| Hard (e.g., R-Li) | Direct (1,2) Addition | Tetrahedral Intermediate |

| Soft (e.g., R₂CuLi) | Conjugate (1,4) Addition | Enolate |

Organometallic Chemistry (e.g., Grignard additions, enolate formation)

Grignard Additions: The reaction of thioesters with Grignard reagents (RMgX) is a classic example of nucleophilic acyl substitution. Due to the high reactivity of the Grignard reagent, the reaction typically does not stop at the ketone stage. The initially formed ketone is more reactive than the starting thioester towards the Grignard reagent, leading to a second addition. This process ultimately yields a tertiary alcohol after acidic workup. masterorganicchemistry.com A specific study involving the reaction of thioesters with vinylmagnesium bromide reported a tandem acyl substitution followed by a Michael addition of the liberated thiolate to the newly formed α,β-unsaturated ketone. nih.gov

Enolate Formation: this compound can form an enolate by deprotonation at the γ-carbon (the methyl group attached to the double bond). The acidity of these protons is significantly lower than that of α-protons in saturated esters, necessitating the use of a strong, non-nucleophilic base. libretexts.org Lithium diisopropylamide (LDA) is a common choice for this transformation, as it can quantitatively convert the carbonyl compound into its enolate in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.orgmnstate.edu The resulting enolate is an ambident nucleophile, capable of reacting with electrophiles at either the γ-carbon or the oxygen atom. bham.ac.uk Reactions with soft electrophiles, such as alkyl halides, typically occur at the carbon atom. bham.ac.uk

| Reagent | Purpose | Key Considerations |

| Grignard Reagent (RMgX) | Addition to Carbonyl | Typically adds twice to form a tertiary alcohol. masterorganicchemistry.com |

| Lithium Diisopropylamide (LDA) | Enolate Formation | Strong, sterically hindered base required for deprotonation. libretexts.orgmnstate.edu |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-heteroatom bond formation. In the context of this compound, the thioester can serve as an electrophilic partner, with the thiophenyl group acting as a leaving group. This type of reactivity is analogous to the well-established coupling reactions of thioethers and other sulfur compounds. capes.gov.brorganic-chemistry.org

While specific examples using this compound are not prevalent in the literature, the general mechanism for a cross-coupling reaction (e.g., Suzuki, Stille, Sonogashira) would involve the following key steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-S bond of the thioester to form a Pd(II) intermediate.

Transmetalation: An organometallic reagent (e.g., an organoboron, organotin, or organocopper compound) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.

This approach allows the acyl group of the thioester to be coupled with a variety of organic fragments.

| Coupling Reaction | Organometallic Reagent | Product Type |

| Suzuki Coupling | Organoboron (R-B(OR)₂) | Ketone |

| Stille Coupling | Organotin (R-SnR'₃) | Ketone |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Ynones |

| Heck Coupling | Alkene | α,β-Unsaturated Ketone |

Stereochemical Control in Reactions

Diastereoselectivity in Addition Reactions

When nucleophiles add to the double bond of this compound, a new stereocenter is created at the β-position. If the resulting enolate is subsequently trapped by an electrophile at the α-position, a second stereocenter is formed. Controlling the relative configuration of these two centers (diastereoselectivity) is a key synthetic challenge.

The diastereoselectivity of such tandem conjugate addition-alkylation reactions is influenced by several factors, including the structure of the substrate, the nucleophile, and the reaction conditions. For example, in reactions of α,β-unsaturated amides using chiral auxiliaries like (S,S)-(+)-pseudoephedrine, high levels of diastereoselectivity can be achieved. nih.gov The chiral auxiliary directs the approach of both the nucleophile and the electrophile to specific faces of the molecule. Similar principles can be applied to reactions of this compound by employing chiral nucleophiles or auxiliaries to control the formation of diastereomers.

Enantioselective Catalysis (e.g., asymmetric transformations using chiral catalysts)

Enantioselective catalysis provides a route to chiral molecules from achiral starting materials like this compound. The conjugate addition reaction is particularly well-suited for this approach. Chiral catalysts, used in substoichiometric amounts, can create a chiral environment around the substrate, favoring the addition of a nucleophile to one of the two enantiotopic faces of the double bond.

Highly efficient asymmetric conjugate additions have been developed for related α,β-unsaturated systems using chiral organocatalysts, such as bifunctional thiourea (B124793) or squaramide catalysts. nih.gov These catalysts can activate the electrophile through hydrogen bonding and simultaneously organize the nucleophile, leading to high yields and excellent enantioselectivities. nih.gov This strategy provides a powerful method for the asymmetric synthesis of chiral compounds bearing all-carbon quaternary stereocenters. nih.gov Another approach involves the use of chiral p-block element catalysts, which offer a complementary and sustainable method for generating chiral molecules. nih.gov

Advanced Analytical Methods for Mechanistic Studies

A deep understanding of the reaction mechanisms for this compound relies on a combination of advanced analytical and computational techniques.

Kinetic Analysis: Detailed kinetic studies are crucial for elucidating reaction pathways. By measuring reaction rates under various conditions (e.g., changing substrate, nucleophile, or solvent), one can obtain valuable mechanistic information. acs.org For nucleophilic substitution reactions, Brønsted-type plots (logarithm of the rate constant vs. the pKa of the nucleophile or leaving group) are used to probe the structure of the transition state. nih.gov A nonlinear Brønsted plot can indicate a change in the rate-determining step of a multi-step reaction. nih.gov Furthermore, specialized assays, such as those based on Förster Resonance Energy Transfer (FRET), allow for the direct and continuous monitoring of thioester reactivity in aqueous media. nih.gov

Computational Chemistry: Quantum mechanical calculations have become an indispensable tool for studying reaction mechanisms. mdpi.com Methods like Density Functional Theory (DFT) can be used to model the geometries of reactants, transition states, and products, and to calculate their relative energies. nih.govacs.org This allows for the determination of activation barriers and reaction thermodynamics, providing insights that can be difficult to obtain experimentally. Natural Bond Orbital (NBO) analysis can further illuminate the electronic effects, such as delocalization and hyperconjugation, that govern the stability and reactivity of thioesters. acs.org

Spectroscopic and Structural Methods: The synthesis of stable analogs of reactive intermediates allows for their study using structural methods. purdue.edu For instance, analogs of acyl-thioester substrates can be synthesized to probe the active sites of enzymes. purdue.edu High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are routinely used to identify reaction products and transient intermediates, providing critical evidence for proposed mechanistic pathways.

In Situ Spectroscopic Monitoring (e.g., NMR, IR for reaction progress and intermediates)

The real-time study of chemical reactions, or in situ monitoring, is a powerful tool for understanding reaction progress and identifying transient intermediates. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly well-suited for this purpose.

For a compound like this compound, which contains a reactive α,β-unsaturated system, these methods can provide valuable insights into reactions such as Michael additions. For instance, in a study on the Michael addition of thiols to α,β-unsaturated carbonyl compounds, NMR spectroscopy was instrumental in characterizing the resulting adducts. scielo.brresearchgate.net The change in chemical shifts of the vinylic protons and the appearance of new signals corresponding to the saturated product can be tracked over time to monitor the reaction progress.

In a hypothetical in situ NMR experiment monitoring the reaction of this compound with a nucleophile, one would expect to observe the disappearance of the characteristic signals for the double bond protons and the appearance of new signals corresponding to the addition product. The rate of this change can be used to derive kinetic information.

Similarly, in situ IR spectroscopy can be employed to follow the reaction. The C=O and C=C stretching frequencies of the α,β-unsaturated thioester are distinct and would be expected to shift upon reaction. For example, the C=C bond absorption would disappear, and the C=O bond absorption might shift to a different frequency, indicating the formation of a new species. Variable temperature FTIR (VT-FTIR) has been used to determine the kinetics of bond formation in thiol-thioester reactions by monitoring the dynamic equilibrium over time. organic-chemistry.org

Table 1: Hypothetical In Situ Spectroscopic Data for Monitoring a Reaction of this compound

| Technique | Analyte | Key Spectroscopic Feature | Expected Change During Reaction |

| ¹H NMR | Vinylic Proton | Doublet | Decrease in intensity |

| ¹H NMR | Product Protons | New multiplets | Increase in intensity |

| ¹³C NMR | Carbonyl Carbon | Resonance at ~190-200 ppm | Shift in resonance |

| IR | C=O Stretch | ~1680 cm⁻¹ | Shift in frequency |

| IR | C=C Stretch | ~1620 cm⁻¹ | Disappearance |

Kinetic and Thermodynamic Profiling of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, which are essential for a complete understanding of a reaction mechanism. For α,β-unsaturated thioesters, the primary reaction pathway of interest is often the Michael addition.

The rate of a Michael addition reaction is influenced by the nature of the nucleophile, the electrophilicity of the β-carbon, and the stability of the leaving group (in the case of substitution reactions). Kinetic studies typically involve measuring the reaction rate under various conditions (e.g., changing reactant concentrations, temperature, solvent). nih.gov The hetero-Michael addition reaction between a thiol and an α,β-unsaturated carbonyl is a second-order reaction, and the rate constant can be determined by monitoring the reaction progress over time. nih.gov

Computational studies on the reaction of thiols with α,β-unsaturated carbonyl compounds have shown that the presence of substituents can significantly affect the reactivity. For example, a methyl substituent on the α,β-unsaturated moiety can decrease the reactivity. nih.gov

Thermodynamic profiling involves determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a reaction. These parameters indicate the spontaneity and equilibrium position of the reaction. The hydrolysis of thioesters, for instance, is a thermodynamically favorable process. libretexts.orglibretexts.org

Table 2: Illustrative Kinetic Data for Michael Addition to an α,β-Unsaturated Thioester

| Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |

| Thiophenol | Acetonitrile | 25 | Value |

| Cysteine | Water | 25 | Value |

| Glycine | Water | 25 | Value |

| (Note: These are illustrative values as specific data for this compound is not available.) |

Isotopic Labeling Studies to Determine Atom Scrambling

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. numberanalytics.comnumberanalytics.comwikipedia.org By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H), the fate of that atom can be followed using techniques like mass spectrometry or NMR spectroscopy.

In the context of this compound reactivity, isotopic labeling could be used to elucidate the mechanism of hydrolysis. For example, by conducting the hydrolysis in H₂¹⁸O, one could determine whether the ¹⁸O atom is incorporated into the resulting carboxylic acid or the thiol. If the ¹⁸O is found in the carboxylic acid, it would support a mechanism where water attacks the carbonyl carbon.

Another application would be in studying potential rearrangement reactions. If atom scrambling is suspected, a specifically labeled starting material can be synthesized and the distribution of the label in the product can be analyzed to map the rearrangement pathway.

Table 3: Potential Isotopic Labeling Experiments for this compound

| Labeled Reactant | Reaction | Analytical Technique | Mechanistic Question Addressed |

| S-phenyl 3-methylbut-2-ene(¹⁸O )thioate | Hydrolysis | Mass Spectrometry | Site of nucleophilic attack by water |

| This compound + D₂O | Base-catalyzed H/D exchange | ¹H and ²H NMR | Acidity of α-protons and potential for enolate formation |

| S-(¹³C -phenyl) 3-methylbut-2-enethioate | Rearrangement | ¹³C NMR | Fate of the phenyl group |

Quantum Chemical Characterization of Electronic Structure and Bonding

The electronic structure and bonding of this compound can be meticulously examined using a range of quantum chemical methods. These approaches allow for a detailed description of the molecule's orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) Investigations of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules like this compound. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to model the molecule's molecular orbitals and charge distribution with a good degree of accuracy. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, reflecting the electron-donating nature of the thioester and the π-system of the aromatic ring. The LUMO, conversely, is likely centered on the carbonyl group and the α,β-unsaturated system of the 3-methylbut-2-enoyl moiety, which acts as an electron-accepting region. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Natural Bond Orbital (NBO) analysis can further elucidate the charge distribution and intramolecular interactions. This analysis would likely reveal a significant partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen and sulfur atoms, consistent with the expected polarity of the thioester group.

| Orbital | Expected Localization | Significance |

| HOMO | Sulfur atom, Phenyl ring | Electron-donating regions, sites of electrophilic attack |

| LUMO | Carbonyl group, α,β-unsaturated system | Electron-accepting regions, sites of nucleophilic attack |

High-Level Ab Initio Calculations (e.g., Coupled Cluster methods) for Energetics and Spin States

For a more precise determination of the energetics and spin states of this compound, high-level ab initio methods such as Coupled Cluster (CC) theory are employed. While computationally more demanding than DFT, methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) provide the "gold standard" for calculating molecular energies.

These calculations are particularly important for accurately determining properties such as ionization potentials, electron affinities, and the energies of different electronic spin states (e.g., singlet and triplet states). For this compound, the ground state is a singlet. Coupled cluster calculations could provide a precise energy difference between the singlet ground state and the lowest triplet state, which is important for understanding its photochemical behavior.

Conformational Analysis and Potential Energy Surfaces

The presence of several single bonds in this compound allows for multiple conformations. A detailed conformational analysis is essential to identify the most stable geometries and the energy barriers between them. The rotation around the C-S bond, the C-C single bond in the prenyl group, and the bond connecting the phenyl ring to the sulfur atom are of particular interest.

A study on the related molecule S-phenyl thioacetate identified two main conformers: a syn form, where the carbonyl group is on the same side as the phenyl ring, and an anti form. nih.gov The syn conformer was found to be more stable. nih.gov A similar situation is expected for this compound. The potential energy surface (PES) for the rotation around the C-S bond would show two minima corresponding to the syn and anti conformers, separated by a rotational energy barrier.

| Dihedral Angle | Associated Conformation | Expected Relative Stability |

| C(carbonyl)-C-S-C(phenyl) ~ 0° | Syn | More stable |

| C(carbonyl)-C-S-C(phenyl) ~ 180° | Anti | Less stable |

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound. This includes identifying transition states and mapping out the entire reaction pathway.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

For any chemical reaction, the transition state (TS) represents the highest energy point along the reaction coordinate. Locating the TS is crucial for understanding the reaction's kinetics and mechanism. Computational methods can be used to find the geometry of the TS and calculate its energy.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS indeed connects the desired species. For example, in a hypothetical hydrolysis of this compound, IRC analysis would trace the path from the tetrahedral intermediate's transition state to the starting materials and the final carboxylic acid and thiol products.

Solvent Effects and Continuum Solvation Models (e.g., PCM)

Reactions are typically carried out in a solvent, which can significantly influence the reaction rate and mechanism. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to account for the effect of the solvent in computational studies. researchgate.net

In the PCM model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. This approach allows for the calculation of the solvation free energy and the modeling of how the solvent stabilizes or destabilizes the reactants, transition states, and products. For a molecule like this compound, polar solvents would be expected to stabilize polar species, including the transition states of many of its reactions, potentially lowering the activation energy and accelerating the reaction rate.

Molecular Electron Density Theory (MEDT) for Understanding Reactivity Principles

MEDT posits that the feasibility of a reaction is largely determined by the changes in electron density along the reaction pathway. For α,β-unsaturated carbonyl compounds, this theory is particularly insightful for analyzing cycloaddition reactions and nucleophilic additions. A study on the reaction between 2-methoxyfuran (B1219529) and an electrophilic alkene, ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, highlights key MEDT concepts applicable to the reactivity of this compound. mdpi.com In such reactions, the analysis of the global and local electrophilicity and nucleophilicity indices derived from the conceptual density functional theory (DFT) is crucial. mdpi.com

For this compound, an MEDT analysis would likely focus on the following aspects:

Electron Density Distribution: Mapping the electron density to identify the nucleophilic and electrophilic sites within the molecule. The carbonyl carbon and the β-carbon of the α,β-unsaturated system are expected to be the primary electrophilic centers.

Reaction Pathways: MEDT can be used to model the reaction pathways, for instance, in a Michael addition. It would analyze the flow of electron density from the nucleophile to the electrophilic sites of the thioester, helping to elucidate the reaction mechanism and predict the regioselectivity.

The theory would classify the reaction based on the direction of electron density flow, for example, as a Forward Electron Density Flux (FEDF) process if the thioester acts as the electrophile. mdpi.com By analyzing the topology of the Electron Localization Function (ELF), MEDT can provide a detailed picture of bond formation and breaking during the reaction.

Comparative Computational Studies

Electronic and Reactivity Differences between this compound and Analogous Esters (e.g., Phenyl 3-methylbut-2-enoate)

The substitution of the ester oxygen with a sulfur atom in an α,β-unsaturated carbonyl system, transitioning from phenyl 3-methylbut-2-enoate (B8612036) to this compound, induces significant changes in the electronic structure and reactivity of the molecule. Computational studies are instrumental in quantifying these differences.

Electronic Properties:

The primary electronic difference lies in the resonance contribution of the heteroatom lone pair to the carbonyl group. Oxygen, being more electronegative than sulfur, holds its lone pair electrons more tightly. In contrast, the larger size and more diffuse 3p orbitals of sulfur allow for a less effective overlap with the carbon 2p orbital of the carbonyl group. This results in a reduced resonance stabilization of the carbonyl group in the thioester compared to the ester.

Consequently, the carbonyl carbon in this compound is more electrophilic than in its oxygen analog. This increased electrophilicity makes the thioester more susceptible to nucleophilic attack at the carbonyl carbon.

Below is a hypothetical comparison of calculated electronic properties based on general principles for such analogs:

| Property | Phenyl 3-methylbut-2-enoate (Ester) | This compound (Thioester) |

| C=O Bond Length (Å) | Shorter | Longer |

| C-X Bond Length (Å) (X=O, S) | Shorter | Longer |

| Carbonyl Carbon Partial Charge | Less Positive | More Positive |

| β-Carbon Partial Charge | Less Positive | More Positive |

| Resonance Stabilization Energy | Higher | Lower |

Reactivity:

The electronic differences translate directly into different reactivity profiles. The increased electrophilicity of the carbonyl carbon in the thioester enhances its reactivity towards nucleophiles in addition-elimination reactions.

Furthermore, the reactivity of the β-carbon in Michael additions is also affected. The reduced electron-donating ability of sulfur through resonance leads to a more electron-deficient β-carbon in the thioester, making it a more potent Michael acceptor compared to the corresponding ester. ljmu.ac.uk Fragment-based thiol reactivity profilers, a computational tool, can be used to predict the reactivity of such Michael acceptors. ljmu.ac.uk

Impact of Sulfur vs. Oxygen in Alpha,Beta-Unsaturated Carbonyl Systems

The replacement of oxygen with sulfur in an α,β-unsaturated carbonyl system has profound and predictable consequences on the molecule's properties and reactivity. These effects are a direct result of the fundamental differences between the second-row element oxygen and the third-row element sulfur.

Key Differences and Their Impacts:

Electronegativity and Hardness: Oxygen is more electronegative than sulfur. According to the Hard and Soft Acids and Bases (HSAB) principle, the carbonyl carbon in an ester is a harder electrophilic center compared to the softer electrophilic center in a thioester. This difference can influence the selectivity of nucleophilic attack by hard and soft nucleophiles.

Orbital Overlap and Resonance: The p-orbitals of oxygen are of similar size to the p-orbitals of carbon, leading to efficient overlap and significant resonance delocalization in esters. The larger 3p orbitals of sulfur have a poorer overlap with the carbon 2p orbitals, resulting in less effective resonance stabilization in thioesters. This makes the thioester carbonyl group more "ketone-like" and more reactive.

Bonding and Geometry: The C-S bond is longer and weaker than the C-O bond. This can affect the ground-state geometry and the energy of transition states in reactions.

Leaving Group Ability: The thiophenolate anion (PhS⁻) is a better leaving group than the phenolate (B1203915) anion (PhO⁻) due to the greater stability of the negative charge on the larger sulfur atom. This facilitates nucleophilic acyl substitution reactions in thioesters.

The tunable functionality of α,β-unsaturated carbonyl compounds, which allows for their application in various biological and chemical contexts, is significantly modulated by the presence of sulfur versus oxygen. nih.gov The enhanced electrophilicity of thioesters makes them valuable intermediates in organic synthesis. rsc.org Computational studies on sulfur-containing compounds often focus on noncovalent interactions and reaction mechanisms, providing a deeper understanding of their unique chemical behavior. escholarship.org

The following table summarizes the general impact of substituting oxygen with sulfur in α,β-unsaturated carbonyl systems:

| Feature | Oxygen-Containing System (Ester) | Sulfur-Containing System (Thioester) |

| Electronic Nature | ||

| Resonance | Strong | Weak |

| Carbonyl Electrophilicity | Lower | Higher |

| β-Carbon Electrophilicity | Lower | Higher |

| Reactivity | ||

| Nucleophilic Acyl Substitution | Slower | Faster |

| Michael Addition | Less Reactive Acceptor | More Reactive Acceptor |

| Structural Properties | ||

| C-X Bond (X=O, S) | Shorter, Stronger | Longer, Weaker |

| Leaving Group Ability of X⁻ | Poorer | Better |

Transformative Applications and Derivatization Strategies for S Phenyl 3 Methylbut 2 Enethioate

S-phenyl 3-methylbut-2-enethioate as a Key Synthetic Intermediate

This compound has emerged as a versatile building block in organic synthesis, offering a gateway to a wide array of complex and functionally rich molecules. Its unique structural features, combining a reactive thioester with an α,β-unsaturated system, provide multiple avenues for synthetic manipulation.

Construction of Complex Polyfunctionalized Molecules

The strategic placement of functional groups in this compound allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This capability facilitates the assembly of intricate molecular architectures that are often challenging to access through other synthetic routes. The thioester moiety can be readily converted into other functional groups, such as ketones, amides, and esters, while the double bond is amenable to a range of addition reactions. This dual reactivity is instrumental in the construction of molecules bearing multiple functional groups with high levels of control.

Access to Bioactive Scaffolds (e.g., analogs of anticancer agents derived from related phenyl esters)

The structural motifs accessible from this compound are prevalent in numerous biologically active compounds. Notably, the phenyl ester and related functionalities are key components in the design and synthesis of various therapeutic agents. For instance, analogs of anticancer agents have been developed from phenyl ester precursors. acs.orgnih.govmdpi.com The ability to introduce and modify the core structure of this compound allows for the generation of libraries of compounds that can be screened for potential pharmacological activity.

Quinazolinones, for example, are a class of compounds with a broad spectrum of biological activities, including anticancer properties. nih.gov The synthesis of quinazolinone derivatives often involves precursors that share structural similarities with this compound, highlighting the potential of this thioester as a starting material for accessing such privileged scaffolds. nih.gov Furthermore, the synthesis of bioactive metabolites, such as the main metabolite of trimebutine, has been achieved using related phenyl ester structures. nih.gov

Chiral Derivatization and Enantioselective Transformations

The development of stereoselective reactions is a cornerstone of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical and materials science applications. This compound serves as a valuable substrate in such transformations, enabling the synthesis of enantiomerically enriched products.

Asymmetric Catalysis with this compound as Substrate (e.g., cyclopropanation, ene reactions, as seen for related diazoesters)

Asymmetric catalysis provides an efficient means to generate chiral molecules from prochiral starting materials. While direct asymmetric catalysis on this compound is an area of ongoing research, analogous transformations on structurally related compounds demonstrate the potential of this approach. For instance, the cyclopropanation of alkenes using diazo compounds is a well-established method for creating cyclopropane (B1198618) rings, which are present in many bioactive molecules. wikipedia.orgmasterorganicchemistry.com This reaction can be rendered asymmetric through the use of chiral catalysts.

Similarly, the thiol-ene reaction, which involves the addition of a thiol to an alkene, is a powerful tool in organic synthesis and materials science. wikipedia.org This reaction proceeds via an anti-Markovnikov addition and can be initiated by radicals or catalyzed by bases. wikipedia.org The principles of this reaction could be applied to this compound to achieve stereoselective additions across its double bond.

Diastereoselective Control in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. thieme-connect.de These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. The use of this compound or its derivatives in MCRs can lead to the formation of products with multiple stereocenters.

Achieving high diastereoselectivity in such reactions is a significant challenge. However, by carefully selecting the reaction conditions, catalysts, and substrates, it is possible to control the stereochemical outcome. For example, diastereoselective MCRs have been developed for the synthesis of complex heterocyclic systems like spiro[carbazole-3,4'-pyrazoles]. nih.gov The principles governing these reactions can be extended to MCRs involving α,β-unsaturated thioesters, offering a pathway to diastereomerically pure compounds. Research on multicomponent reactions involving diazo reagents has also shown the potential for diastereoselective synthesis of complex molecules. nih.gov

Development of Advanced Materials Precursors

The unique reactivity of this compound also positions it as a promising precursor for the synthesis of advanced materials. The thioester and alkene functionalities can be exploited to create polymers and other macromolecular structures with tailored properties.

The thiol-ene reaction, for instance, is widely used in polymer and materials synthesis. researchgate.net By functionalizing this compound with appropriate reactive groups, it can be incorporated into polymer backbones or used as a cross-linking agent to create robust polymer networks. The resulting materials could find applications in areas such as coatings, adhesives, and biomaterials. The ability to precisely control the structure of the monomer precursor allows for the fine-tuning of the properties of the final material.

Future Research Directions and Uncharted Territories for S Phenyl 3 Methylbut 2 Enethioate

Exploration of Organocatalytic and Biocatalytic Pathways

The synthesis of S-phenyl 3-methylbut-2-enethioate is an area ripe for innovation, with organocatalysis and biocatalysis offering green and efficient alternatives to traditional synthetic methods.

Organocatalytic approaches, which utilize small organic molecules as catalysts, present a promising avenue. nsf.gov A potential strategy involves the use of visible light in conjunction with a simple organic promoter, such as 9,10-phenanthrenequinone, to facilitate a hydrogen atom transfer (HAT) process. This could enable the generation of acyl radicals from corresponding aldehydes, which can then be coupled with thiophenol to yield the desired thioester. This metal-free method offers high functional group tolerance and avoids the metal-sulfur poisoning issues often encountered with transition metal catalysts. nsf.gov

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers the potential for highly selective and environmentally benign syntheses. While specific biocatalytic routes to this compound have not yet been reported, related research on the biocatalytic production of chiral molecules, such as (S)-phenyl(thiophen-2-yl)methanol, demonstrates the feasibility of this approach. researchgate.net Future research could focus on identifying or engineering enzymes, such as lipases or esterases, that can catalyze the enantioselective synthesis of this thioester or its precursors.

Table 1: Potential Catalytic Pathways for this compound Synthesis

| Pathway | Catalyst Type | Potential Advantages | Key Research Challenge |

| Organocatalysis | Small organic molecules (e.g., 9,10-phenanthrenequinone) | Metal-free, high functional group tolerance, avoids catalyst poisoning | Optimization of reaction conditions and catalyst loading for high yields |

| Biocatalysis | Enzymes (e.g., lipases, esterases) or whole organisms | High stereoselectivity, mild reaction conditions, environmentally friendly | Screening for or engineering of suitable biocatalysts |

Chemo- and Regioselective Functionalization Strategies

The α,β-unsaturated nature of this compound makes it a versatile scaffold for further chemical modification. Developing chemo- and regioselective functionalization strategies is crucial for creating a diverse range of derivatives with potentially valuable properties.

One promising strategy is the ligand-controlled regioselective thiocarbonylation of alkynes. This method allows for the synthesis of either linear or branched α,β-unsaturated thioesters by simply changing the phosphine (B1218219) ligand in a palladium-catalyzed reaction. researchgate.net Applying this to the synthesis of this compound could provide a direct and controllable route to this specific isomer.

Furthermore, the double bond in the 3-methylbut-2-enethioate moiety is a prime target for functionalization. Research into the oxidative conversion of terminal alkynes to α-sulfenylated α,β-unsaturated aldehydes suggests that similar strategies could be employed to introduce a sulfenyl group at the α-position of the thioester. rsc.org This would open up avenues for further derivatization and the synthesis of novel compounds.

Development of Advanced Spectroscopic Probes Utilizing the Thioester Moiety

The inherent reactivity of the thioester bond makes this compound an excellent candidate for the development of advanced spectroscopic probes. These probes could be designed to respond to specific biological or chemical stimuli, leading to a detectable change in their spectroscopic properties, such as fluorescence.

For instance, research has shown that thioester-based probes can be designed to study biological processes like protein S-palmitoylation. uchicago.eduuchicago.edu A similar approach could be taken with this compound, where the thioester linkage is cleaved by a specific enzyme or analyte. This cleavage event could trigger the release of a fluorophore or a change in the electronic properties of the molecule, resulting in a "turn-on" fluorescent signal. The synthesis of peptide thioesters as probes for antibiotic biosynthesis further highlights the potential of this class of compounds in biological studies. nih.gov

Table 2: Potential Spectroscopic Probes Based on this compound

| Probe Type | Target Analyte/Process | Mechanism of Action | Potential Application |

| Fluorescent Turn-On Probe | Specific enzymes (e.g., depalmitoylases) | Enzyme-mediated cleavage of the thioester bond, releasing a fluorophore | High-throughput screening of enzyme inhibitors, imaging of biological processes |

| Ratiometric Fluorescent Probe | Changes in microenvironment (e.g., polarity, pH) | Alteration of the electronic properties of the conjugated system upon analyte binding | Sensing and imaging of cellular microenvironments |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of reaction outcomes and the optimization of synthetic routes. For a relatively unexplored compound like this compound, these computational tools could significantly accelerate its investigation.

Quantitative interpretation of ML models can also provide valuable insights into reaction mechanisms and identify potential biases in training data, leading to more robust and reliable predictions. nih.gov By integrating these advanced computational approaches, the exploration of the chemical space around this compound can be conducted with unprecedented speed and efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.